An In-Depth Technical Guide to BENZYL-DBU-CHLORIDE: Properties, Synthesis, and Applications
An In-Depth Technical Guide to BENZYL-DBU-CHLORIDE: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern organic synthesis, the strategic use of strong, non-nucleophilic bases and phase-transfer catalysts is paramount for achieving high efficiency and selectivity. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a widely recognized amidine base valued for its strong basicity and steric hindrance.[1][2] When paired with an alkylating agent such as benzyl chloride, it forms the quaternary ammonium salt, 1-benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepinium chloride, commonly referred to as BENZYL-DBU-CHLORIDE. This compound combines the catalytic prowess of the DBU framework with the properties of a quaternary ammonium salt, making it a versatile reagent in a range of chemical transformations.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of BENZYL-DBU-CHLORIDE, designed to equip researchers and professionals in drug development and chemical synthesis with the knowledge to effectively utilize this powerful reagent. While often generated in situ for immediate use, understanding its inherent properties is crucial for optimizing reaction conditions and exploring novel applications.
Molecular Structure and Core Chemical Properties
BENZYL-DBU-CHLORIDE is a quaternary ammonium salt characterized by a bulky organic cation, the N-benzylated DBU moiety, and a chloride anion.
Structure:
Caption: Molecular structure of BENZYL-DBU-CHLORIDE.
The key features influencing its chemical behavior are:
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Quaternary Amine: The positively charged nitrogen atom, part of the bicyclic amidine system, renders the molecule a salt. This structure is generally stable and allows the compound to act as a phase-transfer catalyst.
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Bulky Cation: The large, sterically hindered N-benzyl-DBU cation influences the solubility and reactivity of the salt. This steric bulk can be advantageous in promoting certain reaction pathways while disfavoring others.
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Chloride Anion: The chloride anion can act as a nucleophile in certain reactions, although its reactivity is often modulated by the solvent and reaction conditions.
| Property | Value | Source |
| CAS Number | 49663-94-7 | [3] |
| Molecular Formula | C₁₆H₂₃ClN₂ | [3] |
| Molecular Weight | 278.82 g/mol | [3] |
| Appearance | Brown massive crystal | Vendor Data |
| Melting Point | 170-180 °C | Vendor Data |
| pKa of Conjugate Acid (DBU-H⁺) | ~12 in Water, 24.34 in Acetonitrile | [1][2] |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for both the DBU framework and the benzyl group.
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Benzyl Group: The aromatic protons of the benzyl ring would likely appear as a multiplet in the range of δ 7.2-7.5 ppm. The benzylic methylene protons (-CH₂-) are expected to be a singlet around δ 4.5-5.0 ppm.
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DBU Framework: The protons on the DBU backbone will appear as a series of complex multiplets in the upfield region, typically between δ 1.5 and 4.0 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum would provide further structural confirmation.
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Benzyl Group: The aromatic carbons would resonate in the δ 125-140 ppm region, with the ipso-carbon appearing at the downfield end. The benzylic carbon is expected around δ 50-60 ppm.
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DBU Framework: The carbons of the DBU skeleton would be found in the δ 20-60 ppm range, with the quaternary carbon of the amidinium system appearing significantly downfield, likely in the δ 160-170 ppm region.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by:
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C-H Stretching: Aromatic C-H stretching vibrations just above 3000 cm⁻¹ and aliphatic C-H stretching vibrations just below 3000 cm⁻¹.
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C=N Stretching: A strong absorption band around 1600-1650 cm⁻¹ corresponding to the C=N bond of the amidinium core.
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Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.
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C-N Stretching: Absorptions in the 1000-1300 cm⁻¹ range.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be the most suitable technique for characterizing this salt. The spectrum would be expected to show a prominent peak for the N-benzyl-DBU cation at m/z 243.19.
Synthesis of BENZYL-DBU-CHLORIDE
BENZYL-DBU-CHLORIDE is typically synthesized through the direct N-alkylation of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with benzyl chloride. This is a classic Sₙ2 reaction where the nucleophilic nitrogen of DBU attacks the electrophilic benzylic carbon of benzyl chloride.
Caption: Synthesis of BENZYL-DBU-CHLORIDE.
Experimental Protocol: In-Situ Generation and Use
In many applications, BENZYL-DBU-CHLORIDE is generated in situ. A typical procedure involves the following steps:
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Reaction Setup: To a solution of the substrate in an appropriate aprotic solvent (e.g., acetonitrile, DMF, or toluene), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.0-1.2 equivalents).
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Addition of Benzyl Chloride: To the stirred solution, add benzyl chloride (1.0-1.2 equivalents) dropwise at room temperature or a specified reaction temperature.
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Reaction Progress: The formation of the BENZYL-DBU-CHLORIDE salt is typically rapid. The reaction mixture is then stirred for the required time to allow the subsequent desired transformation to occur.
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Work-up: Upon completion of the reaction, the work-up procedure will vary depending on the nature of the product. Often, an aqueous work-up is employed to remove the water-soluble DBU hydrochloride byproduct and any remaining BENZYL-DBU-CHLORIDE.
Reactivity and Applications in Organic Synthesis
The utility of BENZYL-DBU-CHLORIDE stems from its dual functionality as a strong base (from the DBU core) and a phase-transfer catalyst (as a quaternary ammonium salt).
As a Strong, Non-Nucleophilic Base
The DBU moiety of BENZYL-DBU-CHLORIDE retains its strong basic character. It is an effective catalyst for a variety of base-mediated reactions, including:
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Elimination Reactions: It can promote dehydrohalogenation reactions to form alkenes.[4]
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Condensation Reactions: It facilitates aldol and Knoevenagel condensations by generating enolates.[4]
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Epimerization and Isomerization: Its strong basicity allows for the abstraction of acidic protons, leading to epimerization or isomerization of various substrates.
The bulky nature of the N-benzyl-DBU cation can enhance selectivity in some of these transformations compared to using DBU alone.
As a Phase-Transfer Catalyst (PTC)
Quaternary ammonium salts are classic phase-transfer catalysts, facilitating the transfer of an anionic reagent from an aqueous or solid phase into an organic phase where the reaction occurs. BENZYL-DBU-CHLORIDE can be employed in various PTC applications, such as:
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Nucleophilic Substitution Reactions: Facilitating reactions between water-soluble nucleophiles (e.g., cyanide, azide, hydroxide) and organic-soluble electrophiles.
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Alkylation and Benzylation Reactions: Promoting the alkylation of active methylene compounds, phenols, and thiols under biphasic conditions.[3]
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Oxidation Reactions: Aiding in the transfer of oxidizing agents like permanganate or dichromate into the organic phase.
In Curing and Polymerization
BENZYL-DBU-CHLORIDE can act as a latent curing accelerator for epoxy resins and polyurethanes. Upon heating, it can release the active DBU base, which then catalyzes the polymerization process. This controlled release of the catalyst allows for a longer pot life of the resin mixture at room temperature.
As a Benzylating Agent
In some contexts, the entire BENZYL-DBU-CHLORIDE salt can act as a source of the benzyl group, particularly in reactions where the DBU moiety serves to activate the substrate.[3]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling BENZYL-DBU-CHLORIDE and its precursors.
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DBU: DBU is a strong base and can cause severe skin and eye irritation. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[4]
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Benzyl Chloride: Benzyl chloride is a lachrymator and a suspected carcinogen. It is toxic and corrosive. All handling should be done in a fume hood with appropriate PPE.
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BENZYL-DBU-CHLORIDE: As a quaternary ammonium salt, it is expected to be a skin and eye irritant. Given its precursors, it should be handled with care, assuming it to be toxic and corrosive. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Conclusion
BENZYL-DBU-CHLORIDE is a versatile and powerful reagent that combines the strong basicity of DBU with the phase-transfer catalytic properties of a quaternary ammonium salt. While often generated and utilized in situ, a thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective application in organic synthesis, polymer chemistry, and drug development. Its ability to act as a strong base, a phase-transfer catalyst, and a latent curing agent makes it a valuable tool in the modern chemist's arsenal. As research into novel synthetic methodologies continues, the applications of BENZYL-DBU-CHLORIDE and related DBU-based salts are poised to expand further.
References
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Taylor & Francis. (n.d.). DBU – Knowledge and References. Retrieved from [Link]
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Tejarat, F. S. (n.d.). Unlocking Chemical Reactions: Exploring the Power of DBU. Retrieved from [Link]
- Lee, S., et al. (2020). Total Syntheses of (+)
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Wikipedia. (n.d.). 1,8-Diazabicyclo(5.4.0)undec-7-ene. Retrieved from [Link]
- Pospisil, J., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules.
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Unilong Industry. (n.d.). Benzyl-DBU-Chloride CAS 49663-94-7. Retrieved from [Link]
